benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxazolidine derivatives, including compounds similar to benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate, involves several key steps, such as cyclization and ring transformation. For example, Tomasini et al. (2003) described the synthesis of pseudopeptide foldamers using a conformationally restricted building block based on 2-oxo-1,3-oxazolidine-4-carboxylic acid, which was investigated through IR, 1H NMR, CD techniques, and DFT computational modeling (Tomasini et al., 2003). This synthesis pathway may offer insights into the synthesis of the targeted compound.
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives, including the targeted compound, is characterized by the presence of a 1,3-oxazolidine ring. Kang et al. (2007) provided detailed insights into the molecular structure of a related compound, highlighting the planar nature of the carboxylate group with the oxazolidine ring and the spatial arrangement of benzyl groups (Kang et al., 2007).
Wissenschaftliche Forschungsanwendungen
Structural Analysis
The carboxylate group of (4S)-Benzyl 4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate was found to be approximately coplanar with the oxazolidine ring. The two benzyl rings were located on the same side of this plane, forming distinct dihedral angles, suggesting specific spatial configurations that may have implications for its chemical reactivity and interactions (Kang et al., 2007).
Oxazolidinone Derivatives as Enzyme Inhibitors
Oxazolidinone derivatives, specifically alpha-Benzyl-2-oxo-1,3-oxazolidine-4-acetic acid (BOOA) with (alpha R,4S) and (alpha S,4R) configurations, were designed and synthesized as mechanism-based inactivators for carboxypeptidase A (CPA). Kinetic analysis confirmed their time-dependent inhibition of the enzyme, demonstrating the potential of oxazolidinone derivatives in enzyme inhibition research (Kim et al., 1998).
SARS-CoV 3CL Protease Inhibitors
Oxazolidinone 7 was used in the synthesis of Trifluoromethyl-β-amino alcohol 11, which was then converted into peptides with inhibitory activity against SARS-CoV 3CL protease. This research highlights the role of oxazolidinone derivatives in the development of viral protease inhibitors, marking an important contribution to antiviral drug development (Sydnes et al., 2006).
Eigenschaften
IUPAC Name |
benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-11(17)7-8-13-14(18)21-10-16(13)15(19)20-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGMGRUAUKSLB-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553832 | |
Record name | Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate | |
CAS RN |
89662-51-1 | |
Record name | Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.